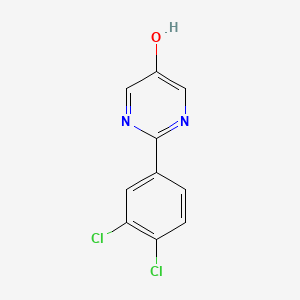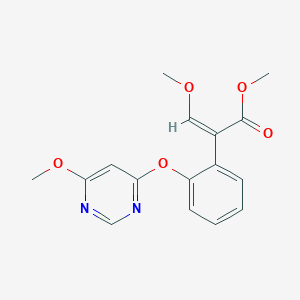
Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is an organic compound with the molecular formula C16H16N2O5. It is known for its role as an intermediate in the synthesis of β-methoxyacrylate analogs, which exhibit antifungal activity . This compound is characterized by its complex structure, which includes a methoxy group, a pyrimidinyl group, and an acrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of benzeneacetic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-methoxyacrylate analogs with antifungal properties.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antimicrobial effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antifungal agents.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the synthesis of essential fungal cell components, thereby disrupting cell function and leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with key enzymes and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Azoxystrobin: A well-known antifungal agent with a similar β-methoxyacrylate structure.
Pyraclostrobin: Another antifungal compound with a similar mode of action.
Uniqueness
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its specific structural features, such as the methoxy and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various antifungal agents highlights its importance in chemical research and industrial applications .
Propiedades
Fórmula molecular |
C16H16N2O5 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
methyl (Z)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9- |
Clave InChI |
MAZIPIWGXDROTF-XFXZXTDPSA-N |
SMILES isomérico |
CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC)\C(=O)OC |
SMILES canónico |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
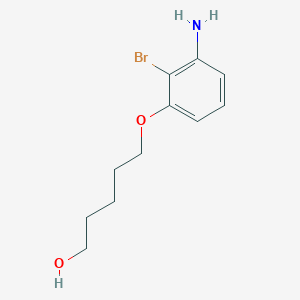
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

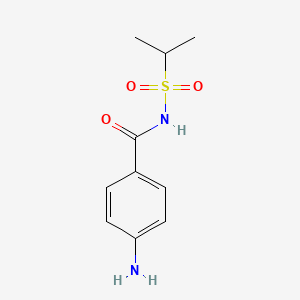
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
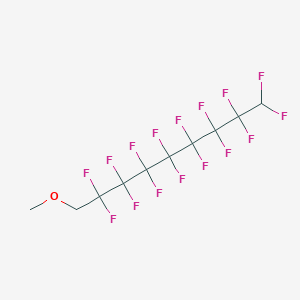
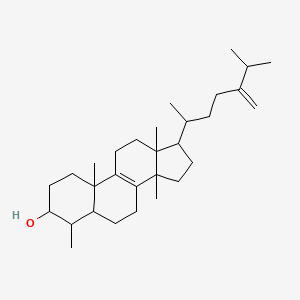
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
